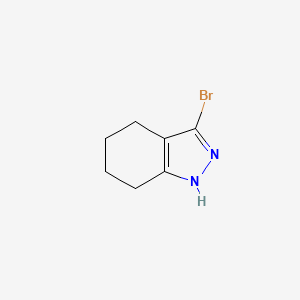

3-bromo-4,5,6,7-tetrahydro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4,5,6,7-tetrahydro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDITHCBNPLRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-4,5,6,7-tetrahydro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromo-4,5,6,7-tetrahydro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a single, comprehensive source, this document compiles and adapts information from various studies on indazole synthesis and functionalization to present a putative synthetic route and expected characterization data.

Introduction

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The tetrahydro-indazole moiety, in particular, offers a three-dimensional structure that can be advantageous for binding to biological targets. The introduction of a bromine atom at the C3 position provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space for drug discovery programs.

This guide outlines a two-step synthetic pathway to this compound, starting from commercially available reagents. It also details the expected spectroscopic and spectrometric data for the final compound, providing a valuable resource for its unambiguous identification.

Synthesis Pathway

The proposed synthesis of this compound involves two key steps: the formation of the tetrahydro-indazole ring system, followed by regioselective bromination at the C3 position.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of indazoles and their subsequent halogenation.[1][2] Optimization may be required to achieve optimal yields and purity.

Step 1: Synthesis of 4,5,6,7-tetrahydro-1H-indazole

This procedure is adapted from the general synthesis of 1H-indazoles from 1,3-dicarbonyl compounds and hydrazine.[1]

Materials:

-

2-Hydroxymethylenecyclohexanone

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxymethylenecyclohexanone (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 4,5,6,7-tetrahydro-1H-indazole.

Step 2: Synthesis of this compound

This protocol is based on the ultrasound-assisted C3-bromination of indazoles using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3][4] An alternative method using N-bromosuccinimide (NBS) is also described.[5]

Method A: Ultrasound-assisted bromination with DBDMH

Materials:

-

4,5,6,7-Tetrahydro-1H-indazole

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Ultrasonic bath

Procedure:

-

In a suitable reaction vessel, suspend 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) and sodium carbonate (2.0 eq) in ethanol.

-

Add 1,3-dibromo-5,5-dimethylhydantoin (1.0 eq) to the suspension.

-

Place the reaction vessel in an ultrasonic bath and irradiate at 40 °C for 30-60 minutes.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove any solids.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield this compound.

Method B: Bromination with NBS

Materials:

-

4,5,6,7-Tetrahydro-1H-indazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

Procedure:

-

Dissolve 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain this compound.

Characterization Data

The following tables summarize the expected quantitative data for this compound based on the analysis of its constituent parts and data from related structures.

Table 1: Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported (will require experimental determination) |

Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 12.0 | br s | 1H | N-H |

| ~2.50 - 2.70 | m | 2H | C4-H₂ |

| ~2.40 - 2.60 | m | 2H | C7-H₂ |

| ~1.70 - 1.90 | m | 4H | C5-H₂, C6-H₂ |

Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration.

Table 3: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 145 | C7a |

| ~120 - 125 | C3a |

| ~115 - 120 | C3 |

| ~20 - 25 | C4, C5, C6, C7 |

Table 4: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3400 | Broad | N-H stretch |

| ~2800 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1600 - 1650 | Medium | C=N stretch |

| ~1400 - 1500 | Medium | C-C stretch (ring) |

| ~550 - 650 | Strong | C-Br stretch |

Table 5: Expected Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 200/202 | High | [M]⁺ (Isotopic pattern for Br) |

| 121 | Medium | [M - Br]⁺ |

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of the target compound.

Caption: Workflow for the synthesis and characterization of the target molecule.

Conclusion

This technical guide provides a putative, yet detailed, pathway for the synthesis and characterization of this compound. The outlined experimental protocols, based on established chemical literature, offer a solid starting point for researchers. The tabulated spectral data provides a reference for the verification of the synthesized product. The successful synthesis of this compound will provide a valuable building block for the development of novel therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. soc.chim.it [soc.chim.it]

Spectroscopic Profile of 3-bromo-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-bromo-4,5,6,7-tetrahydro-1H-indazole. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document presents a combination of data extrapolated from closely related analogs and predicted values based on established spectroscopic principles. This guide is intended to support research and development activities by providing a foundational understanding of the compound's structural characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of the parent compound, 4,5,6,7-tetrahydro-1H-indazole, and other substituted indazole derivatives.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | br s | 1H | N-H |

| ~2.5 - 2.7 | m | 2H | C4-H₂ |

| ~2.4 - 2.6 | m | 2H | C7-H₂ |

| ~1.8 - 2.0 | m | 4H | C5-H₂, C6-H₂ |

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | C3a |

| ~120 - 125 | C7a |

| ~115 - 120 | C3 |

| ~22 - 27 | C4 |

| ~20 - 25 | C5 |

| ~20 - 25 | C6 |

| ~22 - 27 | C7 |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3400 | Broad | N-H stretch |

| ~2850 - 2960 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600 - 1650 | Medium | C=N stretch |

| ~1450 - 1500 | Medium | C=C stretch |

| ~550 - 650 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS) (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 200/202 | High | [M]⁺ (presence of Br isotopes) |

| 121 | Medium | [M - Br]⁺ |

| 94 | Medium | [C₇H₈N]⁺ |

Experimental Protocols

The following section outlines a generalized experimental protocol for the synthesis and spectroscopic characterization of this compound. This protocol is a composite based on synthetic methods for similar indazole derivatives.

Synthesis of this compound

A plausible synthetic route involves the bromination of 4,5,6,7-tetrahydro-1H-indazole.

Materials:

-

4,5,6,7-tetrahydro-1H-indazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolve 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Characterization

General Information: NMR spectra would be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. IR spectra would be recorded on a FTIR spectrometer. Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source.

¹H NMR Spectroscopy: The purified compound would be dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum would be acquired, and the chemical shifts, multiplicities, and coupling constants would be recorded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the sample in CDCl₃ would be acquired to determine the chemical shifts of the carbon atoms.

IR Spectroscopy: An IR spectrum of the solid compound would be obtained using a KBr pellet or an ATR accessory. The characteristic absorption bands would be recorded in wavenumbers (cm⁻¹).

Mass Spectrometry: The mass spectrum would be obtained by introducing a sample into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be recorded.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a chemical compound like this compound.

The Chemical Landscape of Substituted Tetrahydroindazoles: A Technical Guide for Drug Discovery Professionals

Introduction

Substituted tetrahydroindazoles represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities that have positioned them as promising candidates in drug discovery. This technical guide provides a comprehensive overview of the chemical properties of this heterocyclic core, tailored for researchers, scientists, and drug development professionals. The document delves into their synthesis, reactivity, structure-activity relationships (SAR), and their role as modulators of key biological pathways, supported by detailed experimental protocols and quantitative data.

Chemical Properties and Reactivity

The tetrahydroindazole core, a fused bicyclic system comprising a pyrazole and a cyclohexane ring, offers a versatile platform for chemical modification. The reactivity of this scaffold is influenced by the interplay of the electron-rich pyrazole ring and the saturated cyclohexane portion.

Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, although its reactivity is modulated by the substituents present. Reactions such as nitration and halogenation can be directed to specific positions on the pyrazole ring, often requiring carefully controlled conditions to achieve desired regioselectivity.

Nucleophilic Substitution: The tetrahydroindazole scaffold can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups or after conversion of a hydroxyl group to a better leaving group.

Oxidation and Reduction: The saturated cyclohexane ring can be subject to oxidation reactions, potentially leading to the introduction of carbonyl or hydroxyl groups. Conversely, reduction of unsaturated precursors is a common strategy for the synthesis of the tetrahydroindazole core.

Synthesis of Substituted Tetrahydroindazoles

A variety of synthetic routes have been developed for the preparation of substituted tetrahydroindazoles. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by cyclization.

Biological Activity and Structure-Activity Relationships (SAR)

Substituted tetrahydroindazoles have been investigated for a range of therapeutic applications, demonstrating activity as antituberculosis agents, sigma-2 (σ2) receptor ligands, and inhibitors of crucial enzymes such as Interleukin-2 Inducible T-cell Kinase (ITK) and Dihydroorotate Dehydrogenase (DHODH).[1][2][3][4]

Antituberculosis Activity: Certain substituted tetrahydroindazoles have shown potent activity against Mycobacterium tuberculosis. For instance, compounds 6a, 6m, and 6q exhibited minimum inhibitory concentrations (MICs) of 1.7, 1.9, and 1.9 μM, respectively, against replicating M. tuberculosis.[1][5]

Sigma-2 (σ2) Receptor Ligands: A series of tetrahydroindazole derivatives have been synthesized and evaluated for their affinity towards sigma receptors.[2] Notably, compounds 12, 15b, 15c, and 15d displayed moderate affinity and high selectivity for the σ2 receptor.[2] SAR studies have indicated that the nature and length of the linker between the tetrahydroindazole core and other moieties are crucial for σ2 receptor binding.[2]

Kinase Inhibition: Tetrahydroindazoles have emerged as potent inhibitors of kinases, including ITK.[3] Optimization of a tetrahydroindazole series led to the identification of compounds with enhanced potency and selectivity, demonstrating the tunability of this scaffold for kinase inhibitor design.[3]

DHODH Inhibition: Substituted tetrahydroindazoles have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway and a target for cancer therapy.[4][6] Structure-activity relationship studies have revealed that small lipophilic substituents on the pyridyl ring of the HZ series of compounds increase their potency towards DHODH.[4] For example, compound 30, with a CF3 group, was found to be a highly potent analog with an IC50 value of 15 nM.[4]

Quantitative Bioactivity Data

The following tables summarize key quantitative data for representative substituted tetrahydroindazoles across different biological targets.

Table 1: Antituberculosis Activity of Substituted Tetrahydroindazoles [1][5]

| Compound | MIC (μM) against M. tuberculosis |

| 6a | 1.7 |

| 6m | 1.9 |

| 6q | 1.9 |

Table 2: DHODH Inhibitory Activity of HZ00 Analogues [4]

| Compound | Ar¹ Substituent | IC₅₀ (nM) |

| (R)-HZ00 | Pyridyl | >1000 |

| 28 | 5-Methylpyridyl | 55 |

| 29 | 4-Methylpyridyl | 34 |

| 30 | 4-CF₃-pyridyl | 15 |

| 31 | 4-Cl-pyridyl | 29 |

| 32 | 4-Br-pyridyl | 28 |

| 33 | 4-F-pyridyl | 31 |

| 34 | 4,5-Dimethylpyridyl | 25 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of substituted tetrahydroindazoles, as well as for key biological assays.

Synthesis of Substituted 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-ones[4]

This procedure describes the initial step in the synthesis of many DHODH inhibitors.

Materials:

-

Cyclohexane-1,3-dione

-

Substituted phenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A solution of cyclohexane-1,3-dione (1.0 eq) and the appropriately substituted phenylhydrazine hydrochloride (1.1 eq) in ethanol is prepared.

-

A catalytic amount of hydrochloric acid is added to the mixture.

-

The reaction mixture is heated at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to afford the desired substituted 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer.[4]

-

Samples are dissolved in deuterated solvents such as CDCl₃, DMSO-d₆, or methanol-d₄.[4]

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition of the synthesized compounds.[4]

-

Electron spray ionization (ESI) is a commonly used ionization technique.

DHODH Inhibition Assay[4]

This colorimetric assay measures the inhibitory activity of compounds against DHODH.

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

2,3-dimethoxy-5-methyl-p-benzoquinone (as a substitute for Coenzyme Q₁₀)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 10 mM L-cysteine, 0.05% Triton X-100)

-

96-well microplate

-

Microplate reader

Procedure:

-

The test compounds are serially diluted in DMSO.

-

In a 96-well plate, the assay buffer, DHODH enzyme, and the test compound (or DMSO for control) are added.

-

The plate is incubated to allow for inhibitor binding.

-

The reaction is initiated by the addition of a mixture of DHO and DCIP/coenzyme Q substitute.

-

The decrease in absorbance of DCIP is monitored kinetically at a specific wavelength (e.g., 600 nm) for a set period.

-

The initial reaction velocities are calculated, and IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways affected by substituted tetrahydroindazoles and a general workflow for their discovery and development.

Conclusion

Substituted tetrahydroindazoles continue to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability, coupled with the ability to modulate their biological activity through targeted substitutions, makes them an attractive scaffold for medicinal chemists. This guide provides a foundational understanding of the chemical properties of this important class of molecules, offering valuable insights and practical protocols for researchers engaged in drug discovery and development. Further exploration of the chemical space around the tetrahydroindazole core is likely to yield new and improved drug candidates in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 3. researchgate.net [researchgate.net]

- 4. optibrium.com [optibrium.com]

- 5. youtube.com [youtube.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

In-depth Technical Guide: 3-Bromo-4,5,6,7-tetrahydro-1H-indazole (CAS No. 1246553-15-0)

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Experimental Data for CAS No. 1246553-15-0

Executive Summary

This document provides a summary of the publicly available information for the chemical compound with CAS number 1246553-15-0. Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of detailed experimental data for this specific molecule. The available information primarily identifies the compound and its commercial availability as a chemical intermediate.

The chemical name for CAS No. 1246553-15-0 is 3-Bromo-4,5,6,7-tetrahydro-1H-indazole . It is listed by various chemical suppliers, suggesting its role as a building block in organic synthesis. However, no peer-reviewed publications or patents were identified that provide in-depth experimental data, such as biological activity, detailed physicochemical properties, or comprehensive spectroscopic analysis.

Due to the absence of this information, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time. This report will instead focus on presenting the known chemical identity of the compound and outlining a general workflow for how such data would be generated and presented if it were available.

Chemical Identity

| Identifier | Value |

| CAS Number | 1246553-15-0 |

| Chemical Name | This compound |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Structure | (A structural representation would be placed here) |

Hypothetical Experimental Workflow and Data Presentation

While specific data for this compound is unavailable, this section outlines a standard workflow for the characterization and evaluation of a novel chemical entity in a drug discovery context. This serves as a template for the type of information that would be included in a comprehensive technical guide.

Physicochemical Properties

A fundamental step in compound characterization involves determining its physicochemical properties. These parameters are crucial for assessing its drug-like qualities.

Table 1: Hypothetical Physicochemical Properties

| Property | Value | Method |

| Melting Point (°C) | e.g., 150-155 | Differential Scanning Calorimetry (DSC) |

| Solubility (µg/mL) | e.g., <1 in PBS, 50 in DMSO | High-Throughput Kinetic Solubility Assay |

| LogP | e.g., 2.5 | Calculated (e.g., cLogP) or Experimental (Shake-flask) |

| pKa | e.g., 8.2 | Potentiometric Titration |

In Vitro Biological Activity

The biological effects of a compound are initially assessed using in vitro assays. This typically involves testing the compound against specific molecular targets or in cell-based models.

Table 2: Hypothetical In Vitro Biological Activity

| Assay Type | Target/Cell Line | Endpoint | Result (e.g., IC₅₀, EC₅₀) |

| Kinase Inhibition | e.g., EGFR | IC₅₀ | e.g., 150 nM |

| Cell Proliferation | e.g., A549 Cancer Cell Line | GI₅₀ | e.g., 1.2 µM |

| Receptor Binding | e.g., Dopamine D2 Receptor | Kᵢ | e.g., 50 nM |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

Example Protocol: Kinase Inhibition Assay

-

Reagents: Kinase (e.g., EGFR), substrate (e.g., poly-GT), ATP, test compound (this compound), assay buffer.

-

Procedure:

-

The test compound is serially diluted in DMSO.

-

The kinase, substrate, and test compound are pre-incubated in the assay buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence).

-

-

Data Analysis: The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

Visualization of Hypothetical Signaling Pathway

Should this compound be identified as a modulator of a specific signaling pathway, a diagram would be generated to illustrate its mechanism of action. The following is a hypothetical example of the EGFR signaling pathway, which could be inhibited by a compound with the activity profile described in Table 2.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

The compound identified by CAS number 1246553-15-0, this compound, is commercially available as a chemical intermediate. There is currently no publicly available scientific literature detailing its experimental properties, including biological activity or physicochemical characteristics. This technical guide has, therefore, outlined a standard framework for how such data would be generated and presented in a drug discovery and development context. Further research is required to elucidate the properties and potential applications of this molecule.

An In-depth Technical Guide on the Reactivity and Stability of 3-bromo-4,5,6,7-tetrahydro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-bromo-4,5,6,7-tetrahydro-1H-indazole, a valuable heterocyclic building block in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide synthesizes information from closely related analogues to predict its chemical behavior and provide robust experimental protocols.

Chemical and Physical Properties

This compound is a substituted indazole with a bromine atom at the 3-position and a saturated six-membered ring fused to the pyrazole core. Its key physical and chemical properties, largely inferred from supplier information and related compounds, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂ | [1][2] |

| Molecular Weight | 201.067 g/mol | [1][2] |

| CAS Number | 1246553-15-0 | [1][2] |

| Appearance | Likely an off-white to yellow solid | Inferred |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature, in a tightly sealed container, protected from light and moisture | [1][2] |

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthetic route is the condensation of 2-oxocyclohexanecarbaldehyde with hydrazine, followed by bromination. An alternative, and perhaps more direct route, would involve the reaction of 2-bromo-1,3-cyclohexanedione with hydrazine.

References

The Rise of Indazoles: A Technical Guide to Novel Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of novel indazole derivatives, focusing on their synthesis, therapeutic applications, and the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of next-generation therapeutics.

Introduction: The Versatility of the Indazole Core

Indazole-containing compounds have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological profiles.[1][2] This versatile scaffold is a key component in several FDA-approved drugs, including the anti-cancer agents niraparib and pazopanib, highlighting its clinical significance.[3][4][5][6] The unique electronic properties and structural features of the indazole ring system allow for a wide range of chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.

The therapeutic potential of indazole derivatives spans a wide spectrum of diseases, including cancer, inflammation, infectious diseases, and neurological disorders.[2][7][8] Researchers have successfully designed and synthesized novel indazole-based compounds with potent inhibitory activity against various molecular targets, such as protein kinases, cyclooxygenases, and microbial enzymes. This guide will delve into the specifics of these applications, supported by quantitative data and detailed experimental methodologies.

Synthetic Strategies for Novel Indazole Derivatives

The synthesis of substituted indazoles is a cornerstone of their development as therapeutic agents. A variety of synthetic routes have been established, allowing for the introduction of diverse functional groups at different positions of the indazole core.

A common and effective method for the synthesis of 1H-indazoles involves the cyclization of o-haloaryl N-sulfonylhydrazones, often mediated by a copper catalyst.[2] Another widely used approach is the palladium-catalyzed intramolecular amination of aryl halides.[2] More recently, rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of 3-substituted indazoles.

Synthesis of a 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole (A Case Study):

A representative synthesis of a novel indazole derivative involves the sulfonylation of 5-nitro-1H-indazole. In a typical procedure, 5-nitro-1H-indazole is reacted with 2-chloro-5-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature until completion. The resulting product, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, can then be purified using column chromatography. The structure of the synthesized compound is confirmed by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry (HRMS).[9][10]

Therapeutic Applications and Biological Activities

The broad therapeutic potential of indazole derivatives is a direct result of their diverse biological activities. This section will highlight key therapeutic areas where novel indazoles have shown significant promise, supported by quantitative bioactivity data.

Anticancer Activity

Indazole derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines.[1][11][12] Their mechanisms of action are often centered on the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.

Targeting Hypoxia-Inducible Factor-1α (HIF-1α):

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a critical role in tumor progression and metastasis.[13] Several indazole derivatives have been identified as potent inhibitors of HIF-1α. The HIF-1 signaling pathway is activated under hypoxic conditions, leading to the transcription of genes that promote angiogenesis, glucose metabolism, and cell survival. By inhibiting HIF-1α, these indazole compounds can effectively disrupt the adaptive response of cancer cells to hypoxia.

Quantitative Anticancer Activity Data:

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [1][12] |

| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [11] |

| 4f | MCF-7 (Breast Cancer) | 1.629 | [14] |

| 4i | MCF-7 (Breast Cancer) | 1.841 | [14] |

| 13g | A549 (Lung Cancer) | 0.010 ± 0.0042 | [15] |

| 13g | MCF-7 (Breast Cancer) | 0.012 ± 0.0031 | [15] |

| 13g | HT-29 (Colon Cancer) | 0.015 ± 0.0028 | [15] |

| 38 | AT1 Receptor Antagonist | 0.006 | [16] |

| SKLB06329 | Type I PRMTs Inhibitor | Nanomolar to low nanomolar | [17] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and cytokines.[7][18]

Inhibition of Cyclooxygenase-2 (COX-2):

Many indazole derivatives exhibit potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[7] By blocking COX-2, these compounds can effectively reduce the production of prostaglandins, which are major mediators of inflammation and pain.

Quantitative Anti-inflammatory Activity Data:

| Compound | Assay | IC50 (µM) | Reference |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [7] |

| Indazole | COX-2 Inhibition | 23.42 | [7] |

| 13b | Inhibition of NO, IL-6, and TNF-α | Not specified | [19] |

Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Indazole derivatives have shown promising activity against a range of bacteria and fungi.[20][21][22]

Quantitative Antimicrobial Activity Data (MIC values):

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2 | E. faecalis | 128 | [21] |

| 3 | E. faecalis | 128 | [21] |

| 5 | S. aureus | 64-128 | [21] |

| 5 | S. epidermidis | 64-128 | [21] |

| 9 | S. aureus (MDR) | 4 | [22] |

| HL1 | S. aureus | 625 | [23] |

| HL2 | S. aureus | 625 | [23] |

| 18 | G. intestinalis | 12.8 times more active than metronidazole | [24] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of novel indazole derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of a test compound against a specific protein kinase.

Materials:

-

Kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (indazole derivative)

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, substrate, and test compound to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of a test compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Test compound (indazole derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis

Objective: To detect and quantify the expression of specific proteins in cells treated with a test compound.

Materials:

-

Cell lysate

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (specific to the target protein)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells to extract total protein and determine the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Characterization of Novel Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[8][9]

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an ESI-TOF or a similar mass spectrometer to confirm the elemental composition of the synthesized compounds.[9][10][25]

Conclusion and Future Directions

The indazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The chemical tractability of this heterocyclic system, coupled with its proven success in delivering clinically effective drugs, ensures its continued prominence in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent indazole derivatives, the exploration of novel therapeutic targets, and the application of advanced synthetic methodologies to access increasingly complex molecular architectures. The integration of computational drug design and high-throughput screening will further accelerate the discovery of the next generation of indazole-based medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib | MDPI [mdpi.com]

- 6. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel indazole derivatives as type Ⅰ PRMTs inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

Initial Biological Screening of 3-bromo-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide and Proposed Screening Strategy

Disclaimer: As of December 2025, a comprehensive review of published scientific literature reveals no specific biological screening data for the compound 3-bromo-4,5,6,7-tetrahydro-1H-indazole. While this molecule is commercially available as a synthetic building block, its biological activities have not been publicly detailed. This guide, therefore, provides a proposed initial biological screening strategy for this compound based on the known activities of the broader indazole and tetrahydroindazole chemical classes. The experimental protocols and data presented are exemplary and intended to serve as a technical guide for researchers.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These bicyclic heterocyclic compounds are structurally similar to purines, enabling them to interact with a variety of biological targets. Derivatives of the indazole family have been investigated for their potential as anti-cancer, anti-inflammatory, antibacterial, and neurological agents.[1] Specifically, the tetrahydroindazole core has been the focus of research for developing potent enzyme inhibitors, such as those targeting human neutrophil elastase and dihydroorotate dehydrogenase. Given this context, this compound represents a novel starting point for drug discovery campaigns.

Proposed Initial Biological Screening Cascade

A logical and efficient screening cascade is crucial for elucidating the biological potential of a new chemical entity. The following workflow is proposed for the initial assessment of this compound.

References

The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heterocyclic aromatic organic compound, has emerged as a "privileged" structure in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have established it as a foundational core for a multitude of clinically successful therapeutic agents. This technical guide provides a comprehensive overview of the indazole scaffold in drug discovery, detailing its synthesis, mechanism of action through key signaling pathways, and quantitative biological activity, with a focus on its application in oncology.

Physicochemical Properties and Privileged Nature

Indazole's appeal in drug discovery stems from its ability to act as a bioisostere of endogenous purine bases, allowing it to effectively interact with the ATP-binding sites of various kinases.[1] The presence of two nitrogen atoms in the pyrazole ring enables the formation of crucial hydrogen bond interactions with target proteins.[2] Furthermore, the bicyclic system provides a rigid framework that can be readily functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[2][3] This inherent versatility has cemented its status as a privileged scaffold, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Synthesis of the Indazole Core

The construction of the indazole core and its derivatives can be achieved through various synthetic routes. Key strategies include intramolecular cyclization reactions and N-alkylation or N-arylation to introduce diversity.

General Protocol for N1-Alkylation of 3-Substituted Indazoles

A common method for the regioselective N1-alkylation of indazoles involves the use of a strong base in an anhydrous solvent.[4]

Experimental Protocol:

-

Preparation: To a stirred solution of the 3-substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.[4]

Synthesis of 3-Aminoindazoles

3-aminoindazoles are key intermediates for many kinase inhibitors. A general two-step synthesis from 2-bromobenzonitriles has been developed.[5]

Experimental Protocol:

-

Palladium-Catalyzed Arylation: A mixture of a 2-bromobenzonitrile derivative, benzophenone hydrazone, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene) is heated under an inert atmosphere.

-

Acidic Deprotection/Cyclization: The crude product from the first step is treated with a strong acid (e.g., HCl) in a suitable solvent (e.g., dioxane) and heated to effect deprotection and subsequent cyclization to the 3-aminoindazole.

Indazole-Based Drugs in Oncology

The indazole scaffold is a prominent feature in several FDA-approved kinase inhibitors used in cancer therapy. These drugs primarily target signaling pathways involved in angiogenesis and DNA repair.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib (Votrient®) is an oral angiogenesis inhibitor that targets VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFR-α and -β), and stem cell factor receptor (c-Kit).[6] Its mechanism of action involves the inhibition of tumor-induced angiogenesis.

A common synthetic route to Pazopanib involves the coupling of key intermediates.[6]

Experimental Protocol:

-

Formation of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine: 2,3-dimethyl-2H-indazol-6-amine is reacted with 2,4-dichloropyrimidine in the presence of a base like sodium bicarbonate.

-

Methylation: The secondary amine is methylated using a methylating agent.

-

Coupling: The resulting intermediate is then coupled with 5-amino-2-methylbenzenesulfonamide to afford Pazopanib.[6]

-

Salt Formation: The free base is then converted to the hydrochloride salt.

Axitinib: A Potent VEGFR Inhibitor

Axitinib (Inlyta®) is a potent and selective inhibitor of VEGFR-1, -2, and -3.[7] It is used in the treatment of advanced renal cell carcinoma.

The synthesis of Axitinib often involves a key palladium-catalyzed Heck coupling reaction.[7]

Experimental Protocol:

-

Migita Coupling: An initial coupling reaction is performed to link the indazole core with a thiol-containing benzamide derivative.

-

Iodination: The indazole ring is then iodinated.

-

Heck Reaction: A palladium-catalyzed Heck reaction is carried out between the iodinated indazole and 2-vinylpyridine to install the final side chain.[7]

Niraparib: A PARP Inhibitor

Niraparib (Zejula®) is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[8][9]

A notable synthesis of Niraparib involves a regioselective copper-catalyzed N-arylation of an indazole.[8]

Experimental Protocol:

-

Preparation of the Piperidine Moiety: A key chiral piperidone intermediate is synthesized.

-

Copper-Catalyzed N-Arylation: A regioselective copper-catalyzed N-arylation of the indazole with the piperidine-containing aryl partner is performed.[8]

-

Final Steps: Subsequent chemical transformations, including deprotection and amidation, yield Niraparib.[10]

Signaling Pathways and Mechanism of Action

Indazole-based kinase inhibitors exert their therapeutic effects by modulating key cellular signaling pathways.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are crucial for angiogenesis.[11] The binding of VEGF to VEGFR2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[12] Indazole-based inhibitors like Pazopanib and Axitinib bind to the ATP-binding site of the VEGFR2 kinase domain, preventing its autophosphorylation and downstream signaling.[2][4]

PARP Signaling Pathway

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are essential for the repair of single-strand DNA breaks (SSBs).[13] In cancers with homologous recombination repair deficiencies, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of SSBs, which collapse replication forks and result in cell death through a process known as synthetic lethality.[1] Niraparib competes with NAD+ at the catalytic site of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains and trapping PARP on the DNA.[14]

Quantitative Biological Data

The potency of indazole-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro activity of key indazole-containing drugs and other derivatives against their primary targets.

Table 1: In Vitro Inhibitory Activity of Indazole-Based VEGFR Inhibitors

| Compound | Target Kinase | IC50 (nM) |

| Pazopanib | VEGFR-1 | 10 |

| VEGFR-2 | 30 | |

| VEGFR-3 | 47 | |

| PDGFR-α | 71 | |

| PDGFR-β | 84 | |

| c-Kit | 74 | |

| Axitinib | VEGFR-1 | 0.1 |

| VEGFR-2 | 0.2 | |

| VEGFR-3 | 0.1-0.3 | |

| PDGFR-β | 1.6 | |

| c-Kit | 1.7 | |

| Compound 30 | VEGFR-2 | 1.24 |

Data compiled from multiple sources.[15]

Table 2: In Vitro Inhibitory Activity of Indazole-Based PARP Inhibitors

| Compound | Target Kinase | IC50 (nM) |

| Niraparib | PARP-1 | 2-35 |

| PARP-2 | 2-4 | |

| Olaparib | PARP-1 | 1-19 |

| PARP-2 | 0.2-0.3 | |

| Rucaparib | PARP-1 | 0.8-3.2 |

| PARP-2 | 0.2-0.3 |

Data compiled from multiple sources.[7][14][16]

Key Experimental Protocols in Indazole-Based Drug Discovery

The evaluation of novel indazole derivatives relies on a suite of standardized in vitro assays.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[4][8]

Experimental Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compound. A master mix containing kinase buffer, recombinant human VEGFR-2 kinase domain, and a specific substrate (e.g., a synthetic peptide) is prepared.

-

Kinase Reaction: In a microplate, the test compound at various concentrations is incubated with the VEGFR-2 enzyme. The reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: The reaction is stopped, and a detection reagent (e.g., ADP-Glo™) is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Data Analysis: The signal (e.g., luminescence) is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined.[2][4]

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies the inhibition of PARP1 enzymatic activity.[17]

Experimental Protocol:

-

Plate Coating: A 96-well plate is coated with histone proteins, which serve as the substrate for PARP1.

-

Enzymatic Reaction: The test compound, PARP1 enzyme, activated DNA, and biotinylated NAD+ are added to the wells. The plate is incubated to allow for the PARP1-catalyzed incorporation of biotinylated NAD+ onto the histones.

-

Detection: Streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated histones. A chemiluminescent HRP substrate is then added.

-

Data Analysis: The light produced, which is proportional to PARP1 activity, is measured using a microplate reader. A reduction in the chemiluminescent signal in the presence of the inhibitor is used to calculate the IC50 value.[17]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18]

Experimental Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere.

-

Compound Treatment: The cells are treated with various concentrations of the indazole derivative for a specified period (e.g., 72 hours).

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value for cytotoxicity is calculated by comparing the absorbance of treated cells to untreated controls.

Conclusion

The indazole scaffold continues to be a highly productive and versatile platform in the discovery and development of novel therapeutics, particularly in the field of oncology. Its favorable physicochemical properties, combined with well-established synthetic methodologies, allow for the fine-tuning of biological activity against a range of important targets. The clinical success of indazole-containing drugs such as Pazopanib, Axitinib, and Niraparib underscores the enduring value of this privileged scaffold. Future research will undoubtedly continue to explore the vast chemical space around the indazole core, leading to the development of next-generation inhibitors with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]

- 6. rroij.com [rroij.com]

- 7. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGFR2 inhibition assay [bio-protocol.org]

- 9. zejula.com [zejula.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 13. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

Physicochemical properties of 3-bromo-4,5,6,7-tetrahydro-1H-indazole

An In-depth Technical Guide to 3-bromo-4,5,6,7-tetrahydro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthetic routes, and biological context of this compound. This molecule is a heterocyclic building block, and its indazole core is a recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.

Physicochemical Properties

This compound is a substituted indazole with a molecular weight of 201.067 g/mol .[1][2][3][4] While specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in public literature, the core data and predicted values based on analogous structures are summarized below.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂ | [1][2][3][4] |

| Molecular Weight | 201.067 g/mol | [1][2][3][4] |

| CAS Number | 1246553-15-0 | [1][2][3][4] |

| Appearance | Solid (inferred from related compounds) | |

| Purity | ≥97% (Typical) | [2][4] |

| XlogP (Predicted) | ~2.5 (estimated from methylated analog) | [5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Storage | Room temperature, sealed in a dry, dark place | [2][4][6] |

Experimental Protocols

The following sections detail plausible and standard experimental methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Electrophilic Bromination

A plausible synthesis for this compound involves the direct bromination of the 4,5,6,7-tetrahydro-1H-indazole precursor at the C3 position. This position is electronically favorable for electrophilic substitution in the indazole ring system.

Reaction: 4,5,6,7-tetrahydro-1H-indazole → this compound

Reagents and Materials:

-

4,5,6,7-tetrahydro-1H-indazole (1 equivalent)

-

N-Bromosuccinimide (NBS) or Dibromohydantoin (DBDMH) (1.0 - 1.2 equivalents)[7]

-

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)

-

Reaction Vessel: Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet

-

Purification: Saturated sodium thiosulfate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography

Procedure:

-

Dissolve 4,5,6,7-tetrahydro-1H-indazole in the chosen solvent (e.g., ACN) in the reaction flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the brominating agent (e.g., NBS) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid via silica gel column chromatography to yield the final product, this compound.

Physicochemical Property Determination Protocols

-

Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded.[8]

-

Solubility Assessment (Shake-Flask Method): An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the compound in the saturated solution is determined using a quantitative analytical method like HPLC-UV or LC-MS.

-

LogP Determination (HPLC Method): The partition coefficient (LogP) can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of the compound on a C18 column is measured and correlated with the known LogP values of a set of standard compounds run under the same conditions.

-

pKa Determination (Potentiometric Titration): The acid dissociation constant (pKa) is measured by dissolving the compound in a suitable solvent (often a water-methanol mixture) and titrating it with a standardized solution of strong acid or base. The pH of the solution is monitored with a calibrated pH meter as a function of the titrant volume. The pKa value is determined from the midpoint of the resulting titration curve.

Biological Context and Visualization

Indazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their role as scaffolds in developing potent protein kinase inhibitors.[9][10] Kinases are critical enzymes that regulate a vast number of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[1][9] The 3-bromo substituent serves as a versatile chemical handle for further modification via cross-coupling reactions to build a library of potential drug candidates.

Kinase Inhibitor Drug Discovery Workflow

The development of a kinase inhibitor from a building block like this compound follows a structured workflow. This process begins with chemical synthesis and progresses through multiple stages of screening to identify promising therapeutic candidates.

Caption: A typical workflow for kinase inhibitor drug discovery.

Role in a Representative Signaling Pathway

Many indazole-based drugs, such as Axitinib and Pazopanib, target Receptor Tyrosine Kinases (RTKs) like VEGFR, which are upstream activators of critical cancer-related signaling cascades like the RAS-RAF-MEK-ERK (MAPK) pathway.[9][11] An inhibitor derived from the this compound scaffold would be designed to bind to the ATP-binding site of a specific kinase, preventing it from phosphorylating its downstream targets and thereby blocking the signaling cascade.

Caption: Inhibition of the MAPK signaling pathway by an indazole-based compound.

References

- 1. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. cenmed.com [cenmed.com]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - 3-bromo-1-methyl-4,5,6,7-tetrahydro-1h-indazole (C8H11BrN2) [pubchemlite.lcsb.uni.lu]

- 6. 186407-74-9|4-Bromo-1H-indazole|BLD Pharm [bldpharm.com]

- 7. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of 3-bromo-4,5,6,7-tetrahydro-1H-indazole in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged motif in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases. The saturated carbocyclic ring of 3-bromo-4,5,6,7-tetrahydro-1H-indazole offers a unique three-dimensional profile compared to its aromatic counterparts, which can be exploited to achieve enhanced potency and selectivity for specific kinase targets. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through well-established cross-coupling methodologies. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel kinase inhibitors.

Rationale for Use in Kinase Inhibitor Synthesis

The 4,5,6,7-tetrahydro-1H-indazole core is an attractive scaffold for the design of kinase inhibitors for several key reasons:

-

Hinge-Binding Mimicry : The indazole core acts as a bioisostere of the adenine ring of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase active site.

-

Three-Dimensionality : The non-aromatic, saturated portion of the tetrahydro-indazole ring system provides a distinct three-dimensional geometry that can be leveraged to access unique pockets within the kinase active site, potentially leading to improved selectivity and potency.

-

Synthetic Tractability : The bromine atom at the C3 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Key Kinase Targets

While the direct derivatization of this compound is an emerging area of research, the broader class of tetrahydro-indazole derivatives has shown inhibitory activity against several important kinase targets, most notably Cyclin-Dependent Kinase 2 (CDK2).[3] CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the progression of numerous cancers.

Data Presentation: In Vitro and Cellular Activity of Tetrahydro-Indazole-Based Kinase Inhibitors

The following table summarizes the biological activity of representative kinase inhibitors featuring a tetrahydro-indazole core.

| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | GI50 (µM) | Reference |

| 1 | CDK2/cyclin A | 250 | Antiproliferative | HCT116 | 0.08 | [4] |

| 2 | CDK2/cyclin E | 180 | Antiproliferative | HCT116 | 0.09 | [4] |

| 3 | TTK | <10 | Antiproliferative | HCT116 | <0.1 | [4] |

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-4,5,6,7-tetrahydro-1H-indazoles via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[1][5]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2]) (0.05 equivalents)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed mixture of DME and water (e.g., 4:1 v/v).

-

Add the [Pd(dppf)Cl2] catalyst.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-aryl-4,5,6,7-tetrahydro-1H-indazole.

Protocol 2: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazoles via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[2][6]

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 equivalent), the amine (1.2 equivalents), Pd(OAc)2 (0.02 equivalents), and XPhos (0.04 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Add sodium tert-butoxide to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 3-amino-4,5,6,7-tetrahydro-1H-indazole derivative.

Protocol 3: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the ability of a synthesized compound to inhibit the activity of a purified kinase.

Materials:

-

Purified kinase enzyme (e.g., CDK2/cyclin A)

-

Kinase-specific substrate

-

ATP

-

Test compounds (derivatives of this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., 96-well or 384-well)

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

-

Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116)

-

Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Visualizations

Caption: Workflow for Kinase Inhibitor Discovery.

Caption: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]